trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride

Description

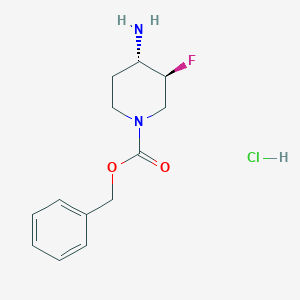

trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride (CAS: 1951444-35-1; Molecular Formula: C₁₃H₁₆FN₂O₂·HCl) is a fluorinated piperidine derivative characterized by a benzyl carbamate group at the 1-position, an amino group at the 4-position, and a fluorine substituent at the 3-position in the trans configuration. Its hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.

Properties

IUPAC Name |

benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDZOJLGFLYIMX-FXMYHANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Rearrangement of Aziridines

A method described in academic literature involves the radical-mediated rearrangement of aziridines to form piperidines. For example, treatment of aziridine derivatives with tri-n-butyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) generates aziridinylcarbinyl radicals, which undergo 5-exo-trig cyclization to yield piperidines. This approach is advantageous for constructing the piperidine ring with inherent control over ring strain and stereochemistry.

Example reaction pathway :

-

Aziridine 10 undergoes radical initiation with TBTH/AIBN.

-

Formation of aziridinylcarbinyl radical 11 .

-

5-exo-trig cyclization to intermediate 12 .

This method, while effective for ring formation, requires subsequent functionalization to introduce the 3-fluoro and 4-amino groups.

Functionalization of the Piperidine Ring

Fluorination at the 3-Position

Introducing fluorine at the 3-position is typically achieved via nucleophilic substitution or electrophilic fluorination. Patent WO2006087543A1 describes the use of halo precursors (e.g., chloro or bromo derivatives) that undergo displacement with fluoride sources such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

Key conditions :

Introduction of the 4-Amino Group

The 4-amino group is introduced through reduction of a nitro precursor or via reductive amination. For instance, catalytic hydrogenation (H₂/Pd-C) of a 4-nitro-piperidine intermediate achieves high selectivity. Alternatively, palladium-catalyzed amination using benzylamine or ammonia derivatives has been reported.

Example :

-

Nitro-piperidine 19 is hydrogenated to amino-piperidine 20 .

-

Protection with benzyl chloroformate (Cbz-Cl) yields the carbamate 21 .

Stereochemical Control in trans-Configuration

Diastereoselective Synthesis

The trans configuration is enforced during ring-closing steps by leveraging steric and electronic effects. For example, in palladium-catalyzed allylic amination (Scheme 3 of academic literature), the η³-allylpalladium intermediate 24 dictates the stereochemical outcome, favoring trans substituents due to transition-state geometry.

Reaction parameters :

Protection/Deprotection and Salt Formation

Benzyl Carboxylate Protection

The benzyl group is introduced via esterification of the piperidine’s carboxyl group using benzyl chloroformate in the presence of a base (e.g., triethylamine). This step prevents undesired side reactions during subsequent functionalization.

Deprotection to Hydrochloride Salt :

-

Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

-

Treatment with HCl in ether yields the hydrochloride salt.

Typical yields :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Radical Rearrangement | Aziridine → Piperidine | 60–75 | Moderate |

| Palladium Catalysis | Allylic amination | 50–65 | High |

| Nitro Reduction | Nitro → Amino | 70–85 | High |

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or amino group positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is utilized in the development of pharmaceuticals targeting various conditions:

- NMDA Receptor Modulation : Research indicates that derivatives of this compound can act as antagonists to NMDA receptors, which are implicated in neurodegenerative diseases and mood disorders. The selective modulation of these receptors can lead to therapeutic advancements in treating depression and schizophrenia .

- Anticancer Activity : Studies have shown that piperidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds related to trans-benzyl piperidines have demonstrated activity against breast and ovarian cancer cells, suggesting their potential as anticancer agents .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex piperidine derivatives. Its reactivity allows for:

- Functionalization : The amino and carboxylate groups can undergo various chemical reactions, enabling the introduction of additional functional groups necessary for enhancing biological activity .

- Click Chemistry : The fluorine atom in the structure facilitates click chemistry reactions, which are essential for creating diverse libraries of compounds for high-throughput screening in drug discovery .

Case Study 1: Synthesis of NMDA Receptor Antagonists

A study explored the synthesis of NMDA receptor antagonists using trans-benzyl 4-amino-3-fluoropiperidine as a key intermediate. The researchers successfully modified the compound to enhance its selectivity and potency against specific NMDA receptor subtypes, leading to promising candidates for further development in treating neurological disorders .

Case Study 2: Anticancer Compound Development

In another investigation, derivatives of trans-benzyl 4-amino-3-fluoropiperidine were assessed for their anticancer properties. The results indicated significant cytotoxic effects on human breast cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use. The study emphasized the need for further optimization of these compounds to improve their efficacy and reduce toxicity .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and specificity. The benzyl ester group may facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride and related piperidine derivatives.

Table 1: Comparative Analysis of Piperidine Derivatives

Structural and Functional Differences

Fluorine Substitution: The target compound’s 3-fluoro group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate. Fluorine’s electron-withdrawing effects may also influence binding affinity in enzyme-targeted applications. In contrast, tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1628475-90-0) shares the fluorine substituent but lacks the benzyl group and hydrochloride salt, altering solubility and reactivity.

Protective Groups: The benzyl carbamate group in the target compound offers stability under basic conditions but requires hydrogenolysis for deprotection. In comparison, tert-butoxycarbonyl (Boc)-protected derivatives (e.g., CAS: 652971-20-5) are acid-labile, enabling selective deprotection strategies.

Salt Form: The hydrochloride salt of the target compound improves water solubility, a critical factor for bioavailability in drug formulations. Non-salt analogs like Benzyl 4-aminopiperidine-1-carboxylate may require additional formulation steps for in vivo use.

Biological Activity

Trans-benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a benzyl group, and a fluorine atom. The presence of fluorine is noteworthy as it can enhance the compound's metabolic stability and membrane permeability, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function as an inhibitor or modulator of various enzymes or receptors, influencing several biochemical pathways. However, detailed studies are necessary to elucidate its precise mechanism of action .

Anticancer Activity

Recent studies have indicated that compounds related to piperidine derivatives exhibit promising anticancer properties. For instance, modifications in the piperidine structure have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in several investigations, with IC50 values indicating effective inhibition of cell viability .

Antibacterial Properties

This compound has also been explored for its antibacterial activity. Research suggests that similar piperidine derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This presents a potential pathway for developing antibacterial agents targeting resistant bacterial strains .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antibacterial | Inhibits DNA gyrase activity | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Efficacy

A study conducted on the efficacy of piperidine derivatives demonstrated that this compound exhibited significant antiproliferative effects against human breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values ranged from 19.9 to 75.3 µM, showcasing its potential as a candidate for further development in cancer therapeutics .

Case Study: Antibacterial Mechanism

Another study focused on the antibacterial properties of piperidine derivatives revealed that these compounds could effectively inhibit bacterial growth by targeting DNA gyrase. The mechanism involves disrupting the enzyme's function, which is crucial for maintaining bacterial DNA topology during replication .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride, given limited toxicological data?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Full-face shields are recommended for splash risks .

- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, as no acute toxicity data is available .

- Emergency Procedures : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Documentation : Maintain a hazard log to track observed reactions (e.g., irritation) during handling, aiding future risk assessments .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (e.g., C13H18N2O2 for the base compound) .

- 1H/13C NMR : Compare peaks to reference spectra (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .

- Elemental Analysis : Validate stoichiometry (e.g., %C, %N) against theoretical values to detect impurities ≤0.5% .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber glass vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrochloride salts are hygroscopic .

- Incompatibilities : Avoid proximity to oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the fluorinated piperidine core?

- Methodological Answer :

- Fluorination Strategies : Compare electrophilic (e.g., Selectfluor) vs. nucleophilic (e.g., KF) fluorination. Monitor regioselectivity via 19F NMR .

- Protecting Groups : Evaluate tert-butoxycarbonyl (Boc) or benzyl groups for amino protection during synthesis. Boc deprotection with TFA may minimize side reactions .

- Catalysis : Screen Pd/C or Raney Ni for hydrogenolysis of benzyl groups; optimize pressure (1–3 atm H2) and solvent (MeOH/EtOAc) .

Q. How do structural analogs (e.g., 3-fluoro-4-piperidinone hydrochloride) inform reactivity studies of this compound?

- Methodological Answer :

- Comparative Analysis :

| Parameter | trans-Benzyl Derivative | 3-Fluoro-4-piperidinone HCl |

|---|---|---|

| Reactivity at NH2 | Nucleophilic amidination | Ketone-mediated alkylation |

| Fluorine Position Impact | Steric hindrance at C3 | Electronic effects at C4 |

| Stability in Protic Solvents | Moderate (hydrolysis risk) | High (resistant) |

- Applications : Use analogs to benchmark bioactivity (e.g., kinase inhibition) or metabolic stability in vitro .

Q. How should researchers address contradictions in reported stability data for related piperidine derivatives?

- Methodological Answer :

- Controlled Replication : Repeat stability assays (e.g., accelerated degradation at 40°C/75% RH) using standardized protocols .

- Advanced Analytics : Employ LC-MS/MS to identify degradation products (e.g., de-fluorinated or oxidized species) .

- Cross-Reference : Compare findings with structurally similar compounds (e.g., benzyl-protected piperidines in vs. tert-Boc derivatives in ).

Data Contradiction Analysis Example

Issue : reports "toxicological properties not thoroughly investigated," while states "no known hazards" for a related benzyl carboxylate.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.